

Application Notes and Protocols: Oregon Green™ 488, Succinimidyl Ester in Confocal Microscopy

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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B15554820

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Oregon Green™ 488, Succinimidyl Ester (**OG 488, SE**) for labeling antibodies and subsequent application in confocal microscopy. This document includes key data, detailed experimental protocols, and visual workflows to facilitate successful immunofluorescence experiments.

Introduction to Oregon Green™ 488, SE

Oregon Green™ 488 is a bright, green-fluorescent dye well-suited for excitation by the 488 nm laser line commonly found on confocal microscopes.[1] The succinimidyl ester (SE) reactive group of **OG 488, SE** allows for the covalent labeling of primary amines on proteins, such as antibodies, to form stable dye-protein conjugates.[2] A key advantage of OG 488 is its lower pKa (around 4.6-4.7) compared to fluorescein, which makes its fluorescence intensity largely independent of pH in the physiological range.[1][3][4][5][6][7] This property, combined with its high quantum yield and greater photostability than fluorescein, makes it an excellent choice for quantitative and qualitative imaging applications.[8][9]

Quantitative Data

The following table summarizes the key spectral and physical properties of Oregon Green™ 488.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~496-501 nm	[10][11]
Emission Maximum (λ_{em})	~516-526 nm	[10]
Molar Extinction Coefficient (ϵ)	~76,000 $\text{cm}^{-1}\text{M}^{-1}$	[7][12]
Fluorescence Quantum Yield (Φ)	~0.9-0.91	[7][8]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[7]
Reactivity	Primary amines	[7]
pKa	~4.6-4.7	[1][3]

Experimental Protocols

I. Antibody Conjugation with OG 488, SE

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled for different quantities.

A. Materials

- Purified antibody (1-2 mg/mL in amine-free buffer like PBS)
- Oregon Green™ 488, Succinimidyl Ester (**OG 488, SE**)
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO_3), pH 8.3-8.5
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
- Phosphate-buffered saline (PBS), pH 7.2-7.4

B. Protocol

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS).[2][13] If the buffer contains Tris or glycine, the antibody must be buffer-exchanged into PBS.[2][13][14]
 - Adjust the antibody concentration to 1-2 mg/mL.[14][15]
- Dye Preparation:
 - Allow the vial of **OG 488, SE** to warm to room temperature before opening.
 - Prepare a 10 mg/mL stock solution of **OG 488, SE** in anhydrous DMSO.[16] This solution should be used immediately.
- Labeling Reaction:
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[14]
 - Calculate the required volume of **OG 488, SE** stock solution. A molar ratio of 4-8 moles of dye per mole of IgG antibody is often optimal.[2]
 - Add the calculated amount of **OG 488, SE** solution to the antibody solution while gently stirring or vortexing.[14]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[2][14]
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis.
 - For column chromatography, equilibrate the column with PBS and apply the reaction mixture. Collect the first colored fraction, which contains the labeled antibody.
 - For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes.

- Storage:
 - Store the purified OG 488-labeled antibody at 4°C, protected from light.[\[2\]](#) For long-term storage, add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL and store in aliquots at -20°C.[\[2\]](#)[\[13\]](#)

II. Immunofluorescence Staining for Confocal Microscopy

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

A. Materials

- Cells grown on coverslips or in imaging-compatible plates
- OG 488-conjugated primary or secondary antibody
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[\[17\]](#)
- Blocking buffer (e.g., 5% normal goat serum or 1-3% BSA in PBS)
- Antifade mounting medium
- (Optional) Nuclear counterstain (e.g., DAPI)

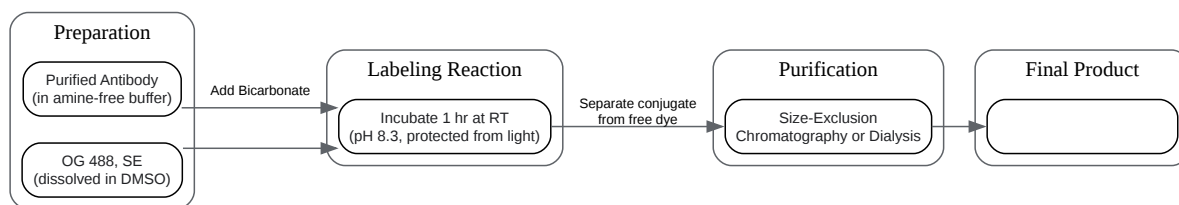
B. Protocol

- Cell Preparation:
 - Rinse the cells twice with PBS to remove culture medium.[\[18\]](#)
- Fixation:

- Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
[18]
- Rinse the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - If the target antigen is intracellular, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[17][19]
 - Rinse the cells three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[17][19]
- Antibody Incubation:
 - Dilute the OG 488-conjugated antibody to the desired concentration in blocking buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[18]
 - For indirect staining, incubate with the primary antibody first, followed by washes and then incubation with the OG 488-conjugated secondary antibody.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
[20]
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[18] If using a nuclear counterstain, it can be included in the mounting medium.
- Confocal Imaging:

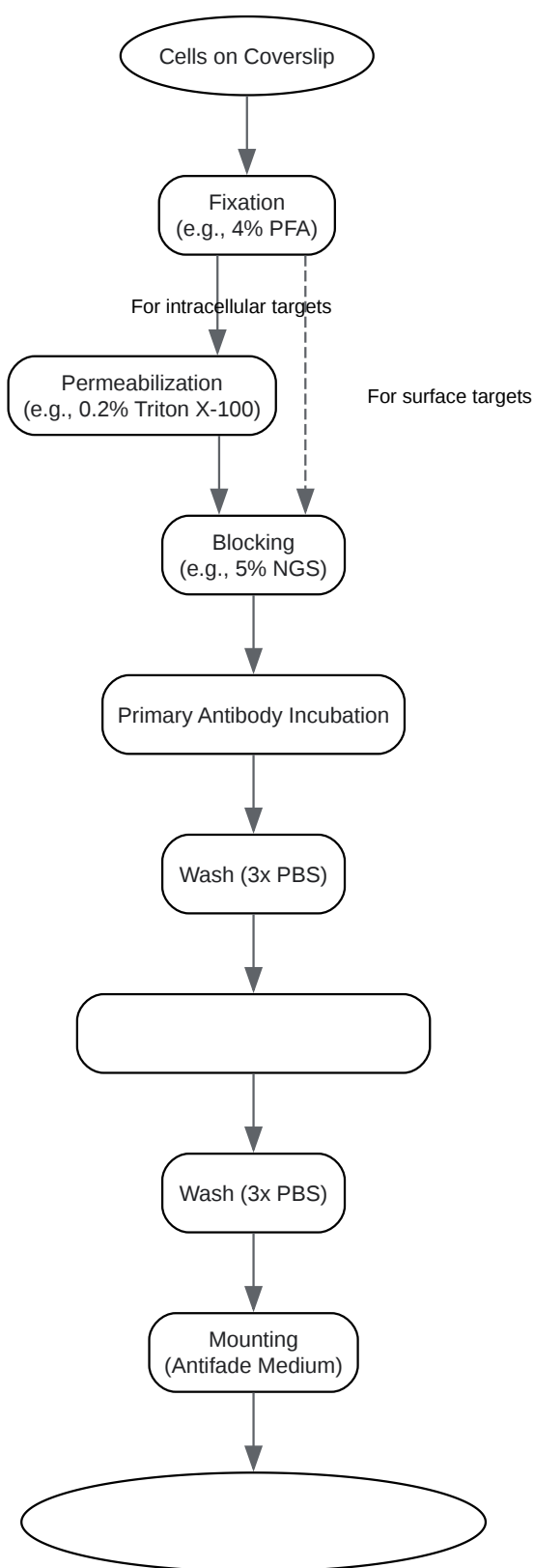
- Image the samples using a confocal microscope equipped with a 488 nm laser for excitation.
- Set the emission detection window to capture the fluorescence from OG 488 (e.g., 500-550 nm).[\[21\]](#)
- For multi-color imaging, use sequential scanning to avoid bleed-through between channels.[\[22\]](#)

Visualizations



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*Antibody conjugation workflow with **OG 488, SE**.*



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Indirect immunofluorescence workflow.

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